

CAS number and molecular weight of Stavudine-d4

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Compound of Interest

Compound Name: Stavudine-d4

Cat. No.: B15613710

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An In-depth Technical Guide to Stavudine-d4

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the isotopic analog of Stavudine, **Stavudine-d4**. This document outlines its chemical properties, mechanism of action, and detailed experimental protocols where it is commonly utilized as an internal standard.

Core Properties of Stavudine-d4

Stavudine-d4 is a deuterated form of Stavudine, a nucleoside reverse transcriptase inhibitor (NRTI). The inclusion of deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS/MS).

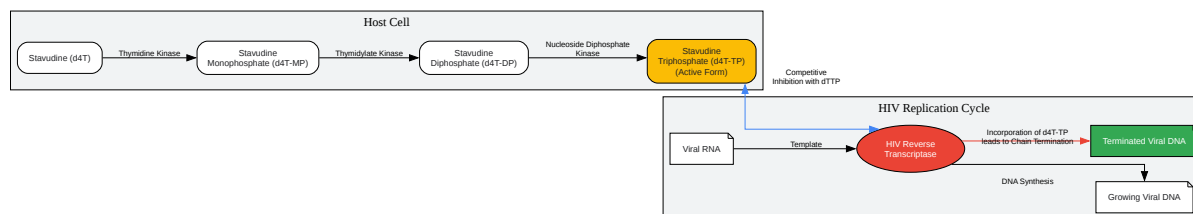
Property	Value	Citation(s)
Chemical Name	6-deuterio-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione	[1][2]
Synonyms	Stavudine-d4, Stavudine- $\alpha,\alpha,\alpha,6$ -d4	[1][2]
CAS Number	1219803-67-4	[1][2]
Molecular Formula	C ₁₀ D ₄ H ₈ N ₂ O ₄	[1][2]
Molecular Weight	228.105	[1][2]
Unlabelled CAS Number	3056-17-5	[1][2]

Mechanism of Action: Stavudine

Stavudine is an analog of the nucleoside thymidine and exerts its antiviral activity against the Human Immunodeficiency Virus (HIV) by inhibiting the reverse transcriptase enzyme.[3][4] The mechanism involves intracellular phosphorylation and subsequent incorporation into the viral DNA, leading to chain termination.

Signaling Pathway: Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Stavudine, upon entering a host cell, is sequentially phosphorylated by cellular kinases to its active triphosphate form.[1][3][5] This active metabolite, stavudine triphosphate (d4T-TP), then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase. Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA elongation.



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Stavudine's intracellular activation and mechanism of action.

Experimental Protocols

Stavudine-d4 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Stavudine in biological matrices.

Quantification of Stavudine in Human Plasma using LC-MS/MS

This protocol describes a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Stavudine in human plasma, using **Stavudine-d4** as an internal standard.^{[6][7]}

3.1.1. Materials and Reagents

- Stavudine reference standard
- **Stavudine-d4** (internal standard)

- Human plasma (with anticoagulant)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Glacial acetic acid
- Solid Phase Extraction (SPE) cartridges
- Symmetry C18 analytical column (or equivalent)

3.1.2. Sample Preparation

- Thaw plasma samples and vortex to ensure homogeneity.
- Spike a known concentration of **Stavudine-d4** (internal standard) into each plasma sample, calibration standard, and quality control sample.
- Perform a solid-phase extraction (SPE) to remove plasma proteins and other interferences.
- Elute the analytes from the SPE cartridge.
- Evaporate the eluent to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

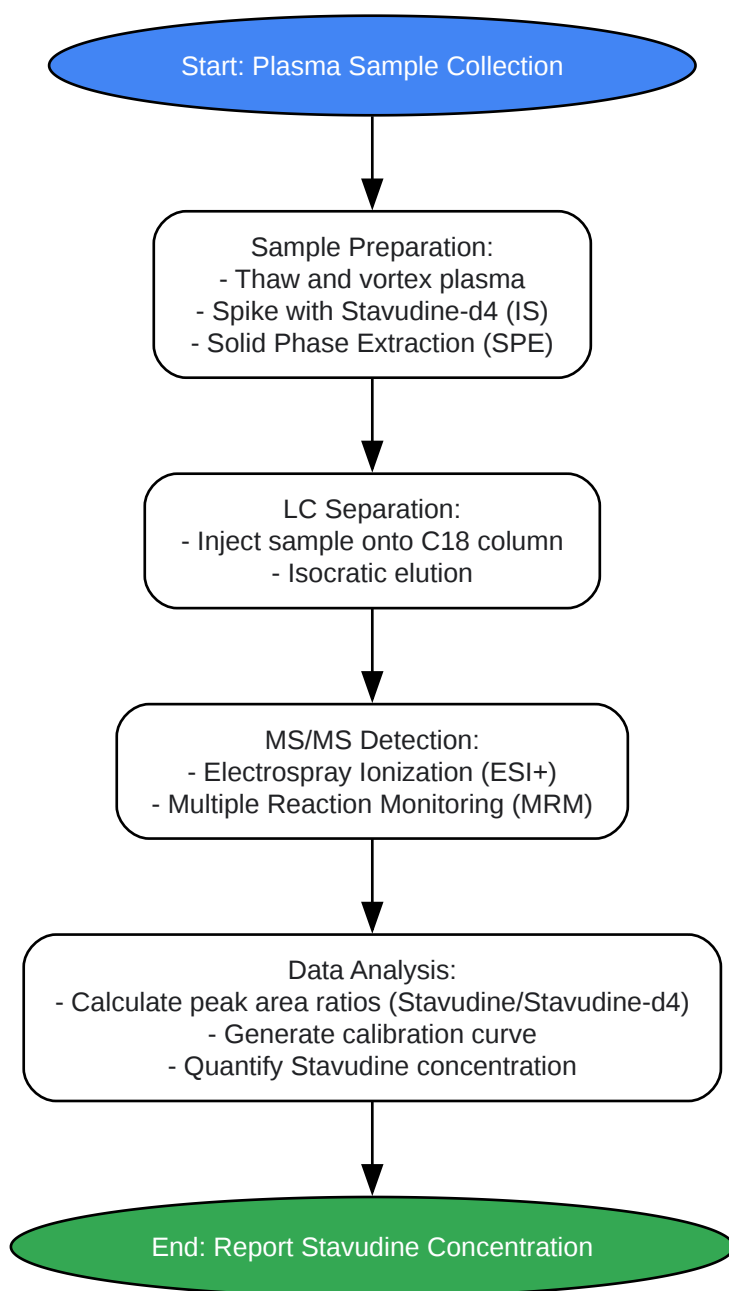
3.1.3. LC-MS/MS Conditions

- LC System: High-performance liquid chromatography system
- Column: Symmetry C18 (150 mm x 3.9 mm i.d., 5 µm particle size)
- Mobile Phase: Isocratic elution with 0.5% glacial acetic acid in water:acetonitrile (20:80, v/v)
- Flow Rate: To be optimized for the specific column and system
- Injection Volume: 5 µL

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)
 - Monitor the precursor to product ion transitions for both Stavudine and **Stavudine-d4**.

3.1.4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Stavudine to **Stavudine-d4** against the nominal concentration of the calibration standards.
- Determine the concentration of Stavudine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for the quantification of Stavudine using LC-MS/MS.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound, such as Stavudine, against HIV-1 reverse transcriptase.

3.2.1. Principle

The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a DNA strand synthesized by HIV-1 reverse transcriptase using a template/primer system. The reduction in incorporation in the presence of an inhibitor is a measure of its potency.

3.2.2. Materials and Reagents

- Recombinant HIV-1 Reverse Transcriptase (RT)
- Test compound (e.g., Stavudine)
- Poly(A) template and oligo(dT) primer
- Labeled dNTPs (e.g., DIG- and biotin-labeled)
- Reaction buffer
- Streptavidin-coated microplates
- Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
- Substrate for peroxidase (e.g., TMB)
- Stop solution

3.2.3. Procedure

- **Reaction Setup:** In a reaction tube, mix the recombinant HIV-1 RT with serial dilutions of the test compound or a control vehicle.
- **Enzymatic Reaction:** Initiate the reverse transcription reaction by adding the reaction buffer containing the template, primer, and labeled dNTPs. Incubate at 37°C for a defined period (e.g., 1 hour).
- **Capture:** Transfer the reaction mixture to the streptavidin-coated microplate wells to allow the biotinylated DNA to bind.
- **Washing:** Wash the wells to remove unbound reagents.

- Antibody Incubation: Add the Anti-DIG-POD solution to each well and incubate.
- Substrate Reaction: Add the peroxidase substrate and incubate until a color develops.
- Stopping the Reaction: Add the stop solution.
- Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3.2.4. Data Analysis

- Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control.
- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

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